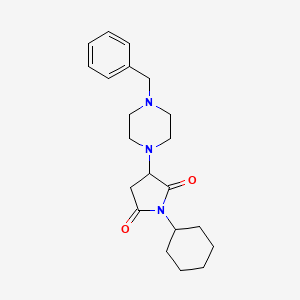

![molecular formula C27H29N5O4 B2427340 benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844834-04-4](/img/no-structure.png)

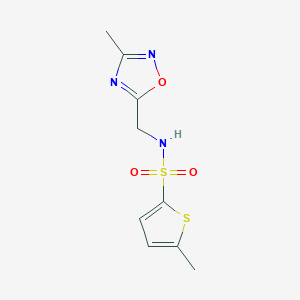

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Heterocyclic Chemistry

Research has shown that heterocyclic compounds, including pyrimidines and pyrazoles, are of great interest due to their diverse biological activities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds exhibit promising biological activities, underscoring the potential utility of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives in developing new antimicrobial agents.

Anticancer and Anti-inflammatory Applications

The novel synthesis of pyrazolopyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of such compounds (Rahmouni et al., 2016). This research indicates that the chemical framework of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could be leveraged for the development of new drugs with potential anticancer and anti-inflammatory effects.

Biological Activity and Drug Development

Further research into the biological evaluation of novel heterocyclic compounds derived from similar chemical structures has shown significant promise in drug development. The discovery of compounds with selective inhibition against specific biological targets supports the exploration of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives for therapeutic applications (Zhou et al., 2008). These findings suggest a pathway for utilizing such compounds in the design and synthesis of new drugs with targeted biological activities.

Environmental Biodegradation

In addition to pharmaceutical applications, research into the degradation of organic compounds by microbial species indicates potential environmental applications for related chemical structures. The study of biphenyl degradation by Mycobacterium sp. highlights the environmental relevance of heterocyclic compounds and their derivatives in bioremediation processes (Moody et al., 2002). This suggests that derivatives of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could also find applications in environmental science, particularly in the field of bioremediation.

将来の方向性

The future directions for this compound could involve further exploration of its potential therapeutic uses, as suggested by the use of similar compounds in therapy . Additionally, more research could be done to fully understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by acetylation of the resulting product with benzyl bromide and sodium acetate.", "Starting Materials": [ "4-ethylbenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "sodium acetate" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetaldehyde.", "Step 2: Reduction of the aldehyde group in the product of step 1 using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]alcohol.", "Step 3: Acetylation of the product of step 2 with benzyl bromide and sodium acetate in the presence of a base such as potassium carbonate or sodium hydride to form benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |

CAS番号 |

844834-04-4 |

製品名 |

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

分子式 |

C27H29N5O4 |

分子量 |

487.56 |

IUPAC名 |

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C27H29N5O4/c1-4-19-10-12-21(13-11-19)30-14-18(2)15-31-23-24(28-26(30)31)29(3)27(35)32(25(23)34)16-22(33)36-17-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3 |

InChIキー |

YVIIGOUQUJYABZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)